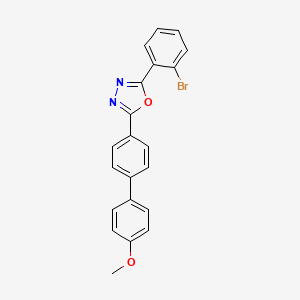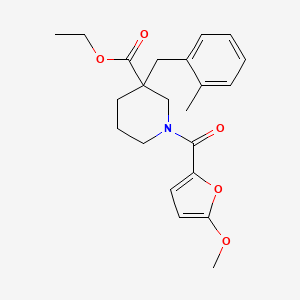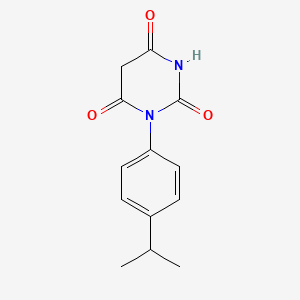
2-(2-bromophenyl)-5-(4'-methoxy-4-biphenylyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromophenyl)-5-(4'-methoxy-4-biphenylyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as Bromophenyl biphenyl oxadiazole (PBD) and is widely used as a fluorescent dye in biological and medical research.
Mecanismo De Acción
The mechanism of action of PBD is not well understood, but it is believed to interact with the hydrophobic regions of biomolecules such as proteins and lipids. The compound's fluorescent properties allow researchers to track the movement and interactions of these biomolecules in real-time, providing valuable insights into their functions and interactions.
Biochemical and Physiological Effects:
PBD has no known biochemical or physiological effects on living organisms. It is considered to be a non-toxic and non-carcinogenic compound, making it safe for use in biological and medical research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of PBD is its fluorescent properties, which make it an ideal tool for studying biomolecules in living cells and tissues. The compound is also relatively easy to synthesize and has a long shelf life, making it a cost-effective option for researchers. However, PBD has some limitations, including its limited solubility in water and its sensitivity to light and heat.
Direcciones Futuras
Despite its widespread use in scientific research, there is still much to learn about the potential applications of PBD. Some possible future directions for research include:
1. Developing new synthetic methods for PBD that improve its solubility and stability.
2. Studying the interactions of PBD with different biomolecules to better understand its mechanism of action.
3. Exploring the use of PBD in new imaging techniques, such as super-resolution microscopy.
4. Investigating the potential use of PBD in drug delivery systems and other medical applications.
Conclusion:
2-(2-bromophenyl)-5-(4'-methoxy-4-biphenylyl)-1,3,4-oxadiazole is a versatile and valuable tool for scientific research. Its fluorescent properties make it an ideal tool for studying biomolecules in living cells and tissues, and its non-toxic and non-carcinogenic properties make it safe for use in biological and medical research. With further research, PBD has the potential to revolutionize our understanding of the biological and physiological processes that underlie life.
Métodos De Síntesis
The synthesis of 2-(2-bromophenyl)-5-(4'-methoxy-4-biphenylyl)-1,3,4-oxadiazole involves the reaction of 2-bromo-1-phenyl-1H-benzo[d]imidazole with 4'-methoxy-4-biphenylcarboxaldehyde in the presence of a base such as potassium carbonate. The reaction occurs under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and yields the desired PBD compound.
Aplicaciones Científicas De Investigación
The PBD compound has numerous applications in scientific research. One of its primary uses is as a fluorescent dye for labeling proteins, DNA, and other biomolecules in biological and medical research. The compound absorbs light at a wavelength of 350 nm and emits light at a wavelength of 430 nm, making it ideal for fluorescence microscopy and other imaging techniques.
Propiedades
IUPAC Name |
2-(2-bromophenyl)-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O2/c1-25-17-12-10-15(11-13-17)14-6-8-16(9-7-14)20-23-24-21(26-20)18-4-2-3-5-19(18)22/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYKFPJEMISZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-5-[5-(5-methyl-2-phenyl-3-furyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5002429.png)
![1-[(2-butoxy-5-chloro-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5002436.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B5002441.png)


![methyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5002451.png)
![N-[2-(2-chlorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5002456.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5002458.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5002466.png)
![2-{[(6-methyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole](/img/structure/B5002480.png)

![3-methyl-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002489.png)

